3-tert-butyl-7-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Description
This compound belongs to the thiadiazolo[2,3-c][1,2,4]triazin-4-one class, characterized by a fused heterocyclic core with a sulfur-containing thiadiazole ring and a triazinone moiety. The tert-butyl group at position 3 enhances steric stability, while the 2-(4-chlorophenyl)-2-oxoethylsulfanyl substituent at position 7 introduces electronic and hydrophobic effects critical for biological interactions.
Properties
Molecular Formula |
C16H15ClN4O2S2 |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
3-tert-butyl-7-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C16H15ClN4O2S2/c1-16(2,3)12-13(23)21-14(19-18-12)25-15(20-21)24-8-11(22)9-4-6-10(17)7-5-9/h4-7H,8H2,1-3H3 |
InChI Key |
BJHLEFAVVHWIGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C2N(C1=O)N=C(S2)SCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production: Limited information is available on large-scale production methods due to its rarity.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for designing novel heterocyclic compounds.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Limited studies; potential drug development.
Industry: Rarely used industrially due to its specialized nature.
Mechanism of Action
Targets: Unknown, but likely interacts with cellular proteins or enzymes.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Key Observations :
- Anti-tubercular Activity : The tert-butyl group in the target compound confers steric stability, while the 4-chlorophenyl group balances lipophilicity and electronic effects. In contrast, analogs with bulkier cyclohexylphenyl groups () may suffer from poor solubility, limiting bioavailability .
- Steric vs. Electronic Trade-offs : Methyl substituents () reduce steric hindrance but may compromise binding affinity compared to tert-butyl or benzyl groups .
Crystallographic and Structural Insights
- Disorder in Crystal Packing : The benzyl-dichlorophenyl analog () exhibits disorder in its benzene ring, suggesting conformational flexibility that could affect intermolecular interactions. In contrast, the tert-butyl group in the target compound likely stabilizes the crystal lattice .
- Hydrogen Bonding : The target compound’s oxoethylsulfanyl group may participate in hydrogen bonding similar to the dichlorophenyl derivative, which forms intermolecular C–H···O bonds (2.8 Å) to stabilize dimers .
Biological Activity
The compound 3-tert-butyl-7-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a member of the thiadiazole family, known for its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, and provides detailed research findings, including relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₄H₁₈ClN₃O₂S
- CAS Number : 137076-54-1
- Molecular Weight : 307.83 g/mol
The presence of the thiadiazole ring contributes to its biological activity, particularly in anticancer and antimicrobial contexts.
Anticancer Activity
Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. The specific compound under review has shown promising results in various studies:
-
Cytotoxicity Against Cancer Cell Lines :
- The compound demonstrated strong antiproliferative effects against several cancer cell lines, including A549 (lung carcinoma), MCF7 (breast cancer), and HepG2 (liver cancer) .
- In vitro assays revealed IC₅₀ values indicating effective inhibition of cell growth compared to standard chemotherapeutics like doxorubicin.
- Mechanism of Action :
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits antimicrobial effects:
- Studies have reported moderate to high antibacterial activity against various pathogens, suggesting potential for development as an antimicrobial agent .
Summary of Research Findings
| Study | Cell Line | IC₅₀ Value (µM) | Mechanism |
|---|---|---|---|
| Hosseinzadeh et al. (2013) | MCF7 | 10.5 | Apoptosis via caspase activation |
| Li et al. (2015) | HepG2 | 8.1 | ERK1/2 inhibition |
| Flefel et al. (2017) | A549 | 4.0 | Induction of cell cycle arrest |
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of various thiadiazole derivatives against MCF7 cells. Among these, the compound demonstrated superior cytotoxicity with an IC₅₀ value significantly lower than that of doxorubicin, indicating its potential as a lead compound in cancer therapy .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by this compound. It was found that treatment with the compound resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, corroborating its role in promoting apoptosis in cancer cells .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
